molecular formula C18H14FNO3 B7719253 (2-hydroxy-7-methylquinolin-3-yl)methyl 4-fluorobenzoate

(2-hydroxy-7-methylquinolin-3-yl)methyl 4-fluorobenzoate

Cat. No.: B7719253
M. Wt: 311.3 g/mol
InChI Key: ZZYYENLQUITVIN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter under normal conditions) and any distinctive odors or tastes .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may affect these reactions .


Physical and Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and pH of a solution of the compound. It could also include more specialized properties such as optical rotation, magnetic susceptibility, and electrical conductivity .

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems. This could involve binding to specific proteins or other biomolecules, and the biochemical pathways it affects .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity with other substances. It would also include appropriate safety precautions for handling and disposing of the compound .

Properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-11-2-3-13-9-14(17(21)20-16(13)8-11)10-23-18(22)12-4-6-15(19)7-5-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYENLQUITVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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